7-methyl-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3,5,7,9-tetraen-2-one
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Overview
Description
7-methyl-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3,5,7,9-tetraen-2-one is a complex polycyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by its intricate ring system and the presence of nitrogen atoms, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3,5,7,9-tetraen-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of benzoyl isothiocyanate with 2-(2-aminophenyl)-1H-benzimidazole under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), and requires careful temperature control to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would likely incorporate advanced purification techniques, such as chromatography and crystallization, to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
7-methyl-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3,5,7,9-tetraen-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, such as potassium permanganate or hydrogen peroxide, to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert specific functional groups within the compound.
Substitution: The presence of nitrogen atoms allows for nucleophilic substitution reactions, where nucleophiles can replace certain groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.
Scientific Research Applications
7-methyl-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3,5,7,9-tetraen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 7-methyl-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3,5,7,9-tetraen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into the active sites of enzymes, thereby inhibiting their activity. This inhibition can disrupt various biological pathways, leading to its potential therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-9-thiol
- N-[(9E)-8,10,17-Triazatetracyclo[8.7.0.0 2,7.0 11,16]heptadeca-1(17),2,4,6,11(16),12,14-heptaen-9-ylidene]benzamide
Uniqueness
7-methyl-1,9,11-triazatetracyclo[87003,8011,16]heptadeca-3,5,7,9-tetraen-2-one is unique due to its specific methyl substitution and the arrangement of its nitrogen atoms within the polycyclic structure
Properties
CAS No. |
33852-20-9 |
---|---|
Molecular Formula |
C15H17N3O |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
7-methyl-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3,5,7,9-tetraen-2-one |
InChI |
InChI=1S/C15H17N3O/c1-10-5-4-7-12-13(10)16-15-17-8-3-2-6-11(17)9-18(15)14(12)19/h4-5,7,11H,2-3,6,8-9H2,1H3 |
InChI Key |
RKXURLDACWXCGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)N3CC4CCCCN4C3=N2 |
Origin of Product |
United States |
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